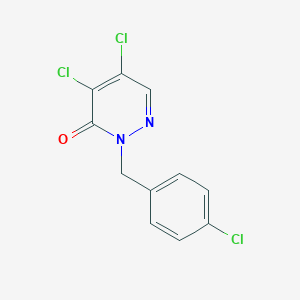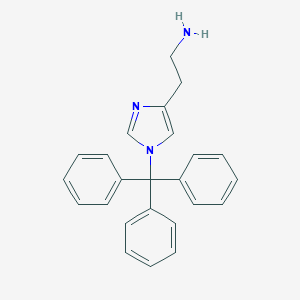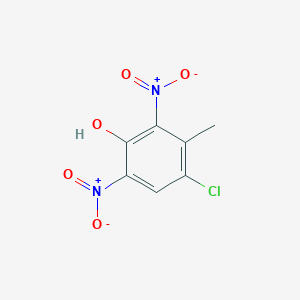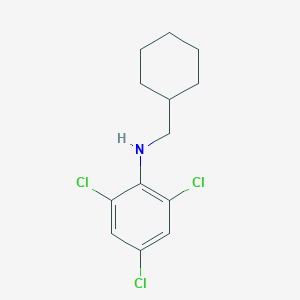![molecular formula C20H34O5 B071189 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] CAS No. 191919-02-5](/img/structure/B71189.png)
9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]
Overview
Description
9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]: is a complex organic compound belonging to the class of eicosanoids, specifically isoprostanes. It is a derivative of prostanoic acid and is characterized by its unique structure, which includes multiple hydroxyl groups, a ketone group, and a cyclopentane ring. This compound is known for its biological activity and is often studied in the context of lipid metabolism and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Oxidation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the cyclopentane ring.
Ketone Formation: Introduction of the ketone group at the 15th position.
The reaction conditions usually involve the use of strong oxidizing agents, catalysts, and controlled temperature and pressure to ensure the desired stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form additional hydroxyl or ketone groups.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce diols .
Scientific Research Applications
Chemistry
In chemistry, 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] is used as a model compound to study the behavior of eicosanoids and their derivatives. It helps in understanding the mechanisms of oxidation and reduction reactions in complex organic molecules .
Biology
Biologically, this compound is significant in the study of lipid peroxidation and oxidative stress. It serves as a biomarker for oxidative damage in cells and tissues, providing insights into various pathological conditions such as cardiovascular diseases and neurodegenerative disorders .
Medicine
In medicine, 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] is explored for its potential therapeutic applications. Its role in modulating inflammatory responses and oxidative stress makes it a candidate for drug development targeting conditions like arthritis and atherosclerosis .
Industry
Industrially, this compound is used in the formulation of specialized lipid-based products, including cosmetics and nutritional supplements. Its antioxidant properties are leveraged to enhance the stability and efficacy of these products .
Mechanism of Action
The mechanism of action of 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. It modulates the activity of cyclooxygenases and lipoxygenases, leading to the production of various bioactive lipids. These interactions influence inflammatory pathways and oxidative stress responses, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
8-iso-15-keto-PGF2alpha: Another isoprostane with similar structural features but different stereochemistry.
9S,11R,15S-trihydroxy-2,3-dinor-13E-prostaenoic acid-cyclo[8S,12R]: A related compound with additional hydroxyl groups and a shorter carbon chain.
Uniqueness
What sets 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] apart is its specific stereochemistry and functional group arrangement, which confer unique biological activities. Its ability to modulate oxidative stress and inflammation makes it particularly valuable in both research and therapeutic contexts .
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIONYPMSCHQI-JPRPWBOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865371 | |
| Record name | (5Z)-9alpha,11alpha-Dihydroxy-15-oxo-8beta-prost-5-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-iso-13,14-dihydro-15-keto-PGF2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
191919-02-5 | |
| Record name | (5Z,8β,9α,11α)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191919-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-9alpha,11alpha-Dihydroxy-15-oxo-8beta-prost-5-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-iso-13,14-dihydro-15-keto-PGF2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


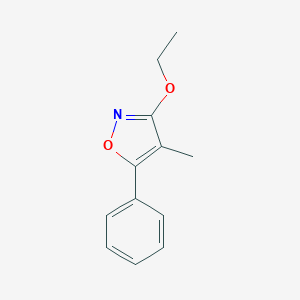
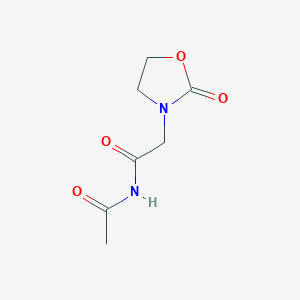
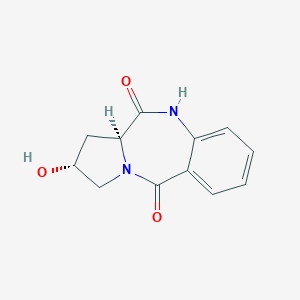
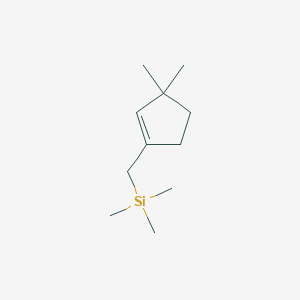
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)

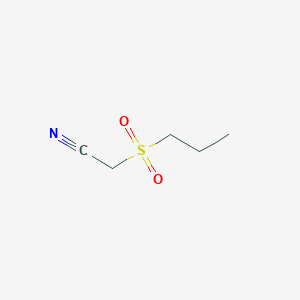

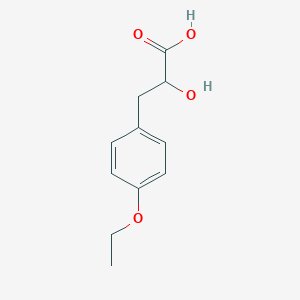
![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
